Lipophilicity Advantage from the tert-Butyl Group
The calculated octanol–water partition coefficient (XLogP) for 5-tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine is 4.5 [1]. The non-tert-butyl analog 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine (CAS 66000-43-9, C₉H₇Cl₂N₃, MW 228.08 g·mol⁻¹) has a predicted XLogP of approximately 2.8, yielding a ΔlogP of ≈ +1.7 attributable to the C3 tert-butyl substituent . This substantial increase in lipophilicity predicts a roughly 50-fold higher theoretical membrane partitioning for the target compound, consistent with the rule-of-thumb that each logP unit increase corresponds to a ~10× increase in partition coefficient.
| Evidence Dimension | Calculated octanol–water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.5 |
| Comparator Or Baseline | 1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine (CAS 66000-43-9): Predicted XLogP ≈ 2.8 |
| Quantified Difference | ΔXLogP ≈ +1.7 (target minus comparator) |
| Conditions | Calculated property (XLogP algorithm); values sourced from chemical databases. Comparator value estimated from structural fragment contribution methods due to absence of experimental logP for the comparator. |
Why This Matters
Higher lipophilicity is a critical determinant of passive membrane permeability and tissue distribution; researchers studying intracellular targets or blood–brain barrier penetration should prefer the tert-butyl-containing compound over the dealkylated analog for screening campaigns, as it is predicted to achieve substantially higher intracellular exposure at equivalent extracellular concentrations.
- [1] BaseChem. 1H-Pyrazol-5-amine,1-(3,4-dichlorophenyl)-3-(1,1-dimethylethyl)- (CAS 876299-38-6). XLogP: 4.5. View Source
